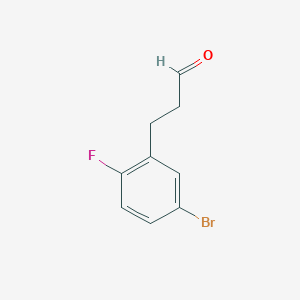

3-(5-Bromo-2-fluorophenyl)propanal

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)propanal |

InChI |

InChI=1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |

InChI Key |

IRQIWIGKACVWQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCC=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Bromo 2 Fluorophenyl Propanal

Strategic Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comnih.govyoutube.comyoutube.comyoutube.com For 3-(5-Bromo-2-fluorophenyl)propanal, several strategic disconnections can be envisioned to devise efficient synthetic pathways.

A primary disconnection is the carbon-carbon bond between the aromatic ring and the propanal side chain. This leads to a (5-bromo-2-fluorophenyl) synthon, which could be derived from a corresponding aryl halide, and a propanal synthon. The aryl synthon could be a nucleophile (organometallic reagent) or an electrophile (aryl halide), suggesting cross-coupling reactions as a key forward synthetic step.

Another logical disconnection involves the aldehyde functional group. A functional group interconversion (FGI) leads back to the corresponding primary alcohol, 3-(5-bromo-2-fluorophenyl)propan-1-ol. This precursor is often more stable and less prone to side reactions than the aldehyde. The alcohol itself can be disconnected further, for instance, from the corresponding alkene, 1-(5-bromo-2-fluorophenyl)prop-1-ene, via hydroboration-oxidation.

Finally, one can consider the disconnection of the carbon-bromine bond. This suggests that the bromine atom could be introduced at a later stage of the synthesis via electrophilic aromatic substitution on a 2-fluorophenylpropanal precursor. However, directing the bromination to the desired position selectively could be challenging.

These retrosynthetic approaches provide a roadmap for the development of the forward synthesis routes discussed in the following sections.

Contemporary Forward Synthesis Routes

Based on the retrosynthetic analysis, several modern synthetic methods can be employed to construct this compound. These can be broadly categorized into catalytic and non-catalytic transformations.

Catalytic methods offer efficient and selective routes to the target molecule, often with high atom economy.

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The key precursor for this approach is 5-bromo-2-fluorostyrene. The synthesis of this substituted styrene can be achieved through various methods, such as a Wittig reaction on 5-bromo-2-fluorobenzaldehyde or dehydrohalogenation of a suitable 1-(5-bromo-2-fluorophenyl)ethyl halide.

Once the styrene precursor is obtained, a rhodium-catalyzed hydroformylation can be employed. The regioselectivity of the hydroformylation of styrenes can be controlled to favor the formation of the linear aldehyde, which is the desired product in this case. rsc.orgnih.gov The use of specific ligands, such as those with strong π-acceptor properties, can enhance the selectivity for the linear product over the branched isomer. rsc.orgnih.gov Electron-withdrawing groups on the aromatic ring, such as bromine and fluorine, have been shown to influence the reactivity and regioselectivity of the reaction. mdpi.com

| Catalyst/Ligand System | Pressure (Syngas, CO/H₂) | Temperature | Solvent | Linear:Branched Ratio | Yield |

|---|---|---|---|---|---|

| Rh(acac)(CO)₂ / Phosphite Ligand | 20-50 bar | 80-120 °C | Toluene or THF | Can be tuned by ligand choice | Good to excellent |

| [Rh(COD)Cl]₂ / PPh₃ | 40 bar | 30 °C | Toluene | High linear selectivity with specific ligands | High |

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org This approach can be used to couple an aryl halide with an alkene that serves as a precursor to the propanal side chain. A plausible route involves the reaction of a dihalogenated benzene derivative, such as 1,5-dibromo-2-fluorobenzene, with allyl alcohol.

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.org The initial product of the Heck reaction between an aryl halide and allyl alcohol is an enol, which then tautomerizes to the more stable aldehyde.

| Palladium Catalyst | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N, K₂CO₃, or NaOAc | DMF, NMP, or Acetonitrile | 80-140 °C | Good to excellent |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Aqueous media or organic solvents | 100 °C | Moderate to good |

While catalytic methods are often preferred, non-catalytic transformations provide valuable alternative strategies for the synthesis of this compound.

A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. The precursor, 3-(5-bromo-2-fluorophenyl)propan-1-ol, can be synthesized through various routes, including the reduction of 3-(5-bromo-2-fluorophenyl)propanoic acid or its ester derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or through the hydroboration-oxidation of 5-bromo-2-fluorostyrene.

Once the primary alcohol is in hand, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents. It is crucial to choose a reagent that minimizes over-oxidation to the carboxylic acid. google.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).

| Oxidizing Agent | Solvent | Temperature | Key Features |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild, but chromium-based. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild, metal-free, but can be explosive. |

| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temperature | High yields, avoids heavy metals. |

Mechanistic Investigations of 3 5 Bromo 2 Fluorophenyl Propanal Reactivity

Electrophilic and Nucleophilic Transformations at the Aldehyde Functional Group

The aldehyde functional group in 3-(5-Bromo-2-fluorophenyl)propanal is a primary site for chemical reactions. The carbonyl carbon is highly electrophilic, a characteristic that is further enhanced by the electron-withdrawing effects of the 2-fluoro and 5-bromo substituents on the aromatic ring. This increased electrophilicity makes the aldehyde particularly susceptible to attack by a wide array of nucleophiles.

Common nucleophilic addition reactions include the formation of alcohols via reduction with agents like sodium borohydride (B1222165) or through the addition of organometallic reagents such as Grignard or organolithium compounds. The aldehyde can also be converted to alkenes through the Wittig reaction, or to imines and enamines by reacting with primary and secondary amines, respectively. Protection of the aldehyde group, a common strategy in multi-step synthesis, is typically achieved by forming acetals or ketals through reaction with alcohols under acidic conditions.

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-(5-Bromo-2-fluorophenyl)propanoic acid, using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through the Swern oxidation process. The protons on the carbon alpha to the carbonyl group exhibit acidity and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations and alkylations.

Table 1: Potential Nucleophilic and Electrophilic Transformations at the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Nucleophilic Addition | ||

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Acetal (B89532) Formation | R'OH, H⁺ | Acetal |

| Imine Formation | R'NH₂ | Imine |

| Oxidation | ||

| Oxidation | PCC, KMnO₄, CrO₃ | Carboxylic Acid |

| Enolate Chemistry | ||

| Aldol Condensation | Base, another aldehyde/ketone | β-Hydroxy aldehyde/ketone |

| Alkylation | LDA, R'-X | α-Alkylated aldehyde |

Reactions Involving Aromatic Substitution and Functionalization of the Phenyl Ring

The halogenated phenyl ring of this compound provides key reactive sites for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-mediated strategies.

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, direct application of DoM is complicated by the reactivity of the aldehyde group towards organolithium reagents. Therefore, the aldehyde must first be protected, for instance, as an acetal. Following protection, the fluorine atom can serve as a moderate DMG. organic-chemistry.org The organolithium base would preferentially abstract the proton at the C1 position, which is ortho to the fluorine atom. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents at this position. The hierarchy of directing group ability is a critical consideration in these reactions. harvard.edunih.gov

The bromine atom at the C5 position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. Before performing these reactions, the aldehyde group is typically protected to prevent side reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netuzh.ch This method is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This involves the reaction with an organostannane reagent. While effective, the toxicity of the tin byproducts is a significant drawback. nih.gov

Hiyama Coupling: This reaction utilizes organosilicon compounds, which are activated by a fluoride (B91410) source, such as TBAF. mdpi.com It offers a less toxic alternative to Stille coupling.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an arylethyne. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

These cross-coupling reactions provide a modular approach to synthesize a diverse library of derivatives of this compound by modifying the C5 position of the phenyl ring.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Hiyama | R-Si(OR')₃ | Pd catalyst, Fluoride source (e.g., TBAF) | C-C |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

Stereoselective Transformations and Chiral Auxiliary Applications

The propanal side chain of the molecule is a key handle for introducing chirality. Stereoselective synthesis can be achieved through several methods to control the formation of new stereocenters.

One approach is the stereoselective reduction of the aldehyde to form a chiral alcohol. This can be accomplished using chiral reducing agents or catalysts. Alternatively, nucleophilic addition to the aldehyde can be performed using chiral organometallic reagents or in the presence of a chiral ligand to yield enantiomerically enriched secondary alcohols.

The α-carbon of the propanal moiety can also be a target for stereoselective functionalization. By forming a chiral enolate or imine and reacting it with an electrophile, a new stereocenter can be installed adjacent to the aromatic ring.

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For this compound, the aldehyde could be reacted with a chiral amine (like a pseudoephedrine derivative) or a chiral alcohol to form a chiral imine or acetal, respectively. wikipedia.orgsigmaaldrich.com This auxiliary would then direct diastereoselective reactions, such as alkylation of the enolate or a Diels-Alder reaction if the side chain is further modified. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. wikipedia.org Sulfur-based chiral auxiliaries have also shown great utility in similar transformations. scielo.org.mx

Table 3: Potential Stereoselective Transformations

| Reaction Type | Method | Chiral Center Location |

| Aldehyde Reduction | Chiral reducing agent (e.g., CBS reagent) | C1 of propanal chain |

| Nucleophilic Addition | Chiral organometallic reagent or catalyst | C1 of propanal chain |

| α-Alkylation | Use of a chiral auxiliary (e.g., Evans oxazolidinone) | C2 of propanal chain |

| Aldol Reaction | Use of a chiral auxiliary or chiral catalyst | C2 of propanal chain |

Reaction Kinetics and Thermodynamic Studies

Specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature. However, the reactivity of the compound can be inferred from general chemical principles.

Kinetics: The rates of nucleophilic attack at the aldehyde carbonyl are expected to be faster than for a non-halogenated analogue like 3-phenylpropanal. This is due to the inductive electron-withdrawing effects of the fluorine and bromine atoms, which increase the partial positive charge on the carbonyl carbon. In cross-coupling reactions, the carbon-bromine bond is generally more reactive than a carbon-chlorine bond but less reactive than a carbon-iodine bond, which influences the reaction conditions (temperature, catalyst loading) required for efficient transformation. learncbse.in

Thermodynamics: The positions of equilibria in reversible reactions, such as acetal formation, are influenced by both steric and electronic factors. The electron-withdrawing substituents would favor the formation of the acetal (the product of nucleophilic addition) compared to a less-substituted ring system. In DoM, the relative acidity of the aromatic protons dictates the site of metalation. The proton ortho to the fluorine is expected to be the most acidic, making its deprotonation thermodynamically favorable once the aldehyde is protected.

Role of 3 5 Bromo 2 Fluorophenyl Propanal As a Versatile Synthetic Intermediate

Precursor in Complex Organic Synthesis

The specific arrangement of functional groups and substituents on the 3-(5-bromo-2-fluorophenyl)propanal molecule makes it an ideal starting point for the construction of intricate molecular architectures. The aldehyde provides a reactive site for chain extension and cyclization, while the bromo- and fluoro-substituted phenyl ring can be modified through various coupling reactions or can influence the electronic properties of the final product.

The structure of this compound is well-suited for serving as a scaffold in the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science. The aldehyde functional group can participate in condensation and cyclization reactions with a variety of nucleophiles to form rings.

For instance, the propanal side chain can be elaborated and then cyclized to form different ring systems. A general strategy involves the reaction of aldehyde precursors to form intermediates like pyrones. These pyrone units are important heterocyclic motifs that act as versatile building blocks for other valuable molecules. mdpi.com As polyelectrophilic substrates, pyrones can react regioselectively with nucleophiles to undergo ring-opening and subsequent transformations, affording azaheterocycles such as pyrazoles, pyridones, and triazoles. mdpi.com

Furthermore, the presence of halogen atoms like bromine on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl groups and the construction of more complex isothiazole (B42339) systems, which are known for their biological activities. mdpi.com The fluorine atom also plays a crucial role, as fluorinated compounds are of considerable interest in medicinal and agrochemical research due to their unique chemical and biological properties. mdpi.comossila.com

Fluorinated compounds are highly desirable as building blocks for advanced materials due to the unique properties imparted by the fluorine atom, such as high electronegativity, thermal stability, and altered electronic characteristics. ossila.com this compound serves as a key fluorinated building block for synthesizing functional polymers and other advanced materials. ossila.comresearchgate.net

The incorporation of this molecule into larger polymer chains or complex architectures can lead to materials with specific, enhanced properties. For example, 4-pyrone derivatives, which can be synthesized from precursors related to this compound, are used as building blocks for pyranic fluorophores—molecules with applications in optical materials and bio-imaging. mdpi.com The presence of the C-F bond can significantly influence the biological activity and physical properties of agrochemicals and pharmaceuticals, making fluorinated building blocks essential in their synthesis. ossila.com

Functional Group Interconversions Leading to Derivative Compounds

The aldehyde group in this compound is a key site for a variety of functional group interconversions, allowing for its transformation into a wide range of derivative compounds with different chemical properties and applications.

The aldehyde group of this compound can be readily oxidized to yield the corresponding carboxylic acid, 3-(5-bromo-2-fluorophenyl)propionic acid. sigmaaldrich.combiosynth.com This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of standard oxidizing agents. The resulting carboxylic acid is itself a stable and useful intermediate.

This carboxylic acid can then be converted into a wide array of esters through esterification reactions with various alcohols. A facile one-pot method has been developed for synthesizing aryloxyalkyl esters from phenolic esters and halogenated alcohols, demonstrating a pathway for creating complex ester derivatives. researchgate.net The conversion of amides, derived from carboxylic acids, into carboxylic acids can also be achieved with high yields using reagents like sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com

| Starting Material | Product | Typical Reagents |

| Aldehyde | Carboxylic Acid | KMnO₄, CrO₃, Ag₂O |

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide | Carboxylic Acid | NaNO₂, TFA mdpi.com |

Amines are another critical class of compounds that can be synthesized from this compound. A primary method for this conversion is reductive amination. openstax.org In this process, the aldehyde reacts with ammonia (B1221849), a primary amine, or a secondary amine to form an intermediate imine or enamine. youtube.com This intermediate is then reduced in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄), to yield a primary, secondary, or tertiary amine, respectively. youtube.comlumenlearning.com This single-step process is highly efficient and widely used in both laboratory and industrial synthesis. openstax.org

The synthesis of amides from this compound typically involves a two-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid, as described previously. The carboxylic acid is then activated, often by converting it to an acyl chloride, which subsequently reacts with ammonia or an amine to form the desired amide. openstax.orglibretexts.org Alternatively, amides can be reduced directly to amines using powerful reducing agents like LiAlH₄. openstax.orglibretexts.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of 3-(5-Bromo-2-fluorophenyl)propanal in solution. By analyzing the chemical environment of each nucleus, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aldehyde proton (-CHO) would appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene group. The protons of the ethyl chain (-CH₂CH₂-) would likely show complex splitting patterns. The methylene group adjacent to the aldehyde would resonate around 2.9 ppm as a triplet, while the methylene group attached to the aromatic ring would appear at a similar chemical shift, also as a triplet. The aromatic protons on the disubstituted benzene ring are expected to produce a complex multiplet pattern in the region of 7.0-7.6 ppm, with their specific chemical shifts and coupling constants influenced by the bromo and fluoro substituents.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aldehydic carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the propyl chain would appear in the aliphatic region, typically between 20-50 ppm. The aromatic carbons will show signals in the range of 115-160 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), which is a key diagnostic feature.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~9.8 (t) | - |

| Aldehyde C | - | ~195 |

| α-CH₂ | ~2.9 (t) | ~45 |

| β-CH₂ | ~3.0 (t) | ~25 |

| Aromatic CH | 7.0 - 7.6 (m) | 115 - 140 |

| C-F | - | ~160 (d, ¹J C-F ≈ 250 Hz) |

| C-Br | - | ~115 |

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

To resolve spectral overlap and unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the propanal chain (CHO-CH₂-CH₂-) and aiding in the assignment of the coupled aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connection of the propanal side chain to the aromatic ring and for assigning the quaternary carbon atoms, such as the carbon bearing the bromine and the carbon attached to the side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

Common fragmentation pathways for this molecule under EI conditions would likely involve:

α-cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a [M-CHO]⁺ fragment.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Loss of halogens: Fragmentation involving the loss of a bromine or fluorine atom, or the corresponding hydrogen halides (HBr, HF).

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propyl side chain.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₈BrFO]⁺ | 230/232 |

| [M-CHO]⁺ | [C₈H₇BrF]⁺ | 201/203 |

| [M-Br]⁺ | [C₉H₈FO]⁺ | 151 |

| [C₇H₅BrF]⁺ | Bromofluorotropylium ion | 185/187 |

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments. This technique is crucial for confirming the identity of this compound, as it can distinguish its exact mass from other compounds with the same nominal mass. For example, the calculated exact mass of C₉H₈⁷⁹BrFO is 229.9797, and HRMS can measure this with an accuracy of a few parts per million.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong, characteristic absorption band for the aldehyde C=O stretching vibration around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde group would appear as a pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-F and C-Br stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring stretching vibrations are often strong in Raman spectra and would be expected in the 1400-1600 cm⁻¹ region. The C-Br bond is typically a strong Raman scatterer, and its stretching vibration would be a prominent feature in the low-frequency region.

Key Expected Vibrational Frequencies:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2820, 2720 | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | <3000 | Moderate |

| C=O Stretch | 1720-1740 | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-F Stretch | 1100-1200 | Moderate |

| C-Br Stretch | 500-700 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that may be present. To date, no public crystal structure of this specific compound has been reported.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing the purity of aromatic compounds. A suitable mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm. This method can be used to quantify the purity of the compound and to detect any non-volatile impurities.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile compounds like aldehydes. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. Flame ionization detection (FID) or mass spectrometry (GC-MS) can be used for detection. GC is particularly useful for assessing the presence of volatile impurities and for monitoring the progress of reactions in which this compound is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks. A silica gel plate with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would likely be effective for this compound.

By integrating the data obtained from these advanced spectroscopic and chromatographic methodologies, a complete and detailed characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely employed for the separation, identification, and quantification of compounds in a mixture. mdpi.commdpi.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of analytes based on their hydrophobicity.

The development of a robust RP-HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and efficiency. pensoft.netpensoft.net A typical starting point would be a C18 column, which provides excellent retention and selectivity for a broad range of organic molecules.

The mobile phase composition is a critical factor influencing the retention and elution of the analyte. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is commonly used. The gradient elution, where the proportion of the organic solvent is varied over time, allows for the separation of compounds with a wide range of polarities. For this compound and its potential process-related impurities, a gradient program would likely be necessary to ensure the elution of all components with good peak shape.

Detection is typically achieved using a photodiode array (PDA) detector, which can monitor the absorbance of the eluent across a range of wavelengths simultaneously. mdpi.com This provides not only quantitative data but also spectral information that can aid in peak identification and purity assessment. The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. mdpi.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hypothetical Retention Time Data:

| Compound | Retention Time (min) |

| This compound | 8.5 |

| 5-Bromo-2-fluorobenzaldehyde (Impurity) | 6.2 |

| 3-(5-Bromo-2-fluorophenyl)propanoic acid (Impurity) | 7.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself may be amenable to direct GC-MS analysis, derivatization is often employed to improve its thermal stability and chromatographic behavior.

Derivatization methods such as silylation, acetylation, or methylation can be used to convert the aldehyde functional group into a less polar and more volatile derivative. researchgate.net For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the aldehyde to its corresponding trimethylsilyl enol ether. This derivatization step can enhance the sensitivity and peak shape during GC analysis.

In a typical GC-MS analysis, the derivatized sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The column, which is coated with a stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer.

The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint." The mass spectrum provides valuable information about the molecular weight and structure of the compound.

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

Hypothetical Mass Spectrometry Data for the Trimethylsilyl Derivative:

| m/z | Interpretation |

| 288/290 | Molecular ion peak (M+) with bromine isotope pattern |

| 273/275 | Loss of a methyl group (-CH3) |

| 219/221 | Fragment corresponding to the bromofluorophenyl moiety |

| 73 | Fragment corresponding to the trimethylsilyl group ((CH3)3Si+) |

Computational and Theoretical Chemistry Studies of 3 5 Bromo 2 Fluorophenyl Propanal

Spectroscopic Property Prediction and Validation

Further research and publication in the field of computational chemistry would be required to generate the specific data needed to populate these areas of study for 3-(5-Bromo-2-fluorophenyl)propanal. At present, no such detailed findings are available in the surveyed scientific literature.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Transformations

The aldehyde functional group and the halogenated aromatic ring of 3-(5-bromo-2-fluorophenyl)propanal are prime targets for a variety of catalytic transformations. Future research will likely focus on developing novel and highly efficient catalytic systems to exploit these reactive sites.

The aldehyde can undergo a wide range of catalytic reactions, including asymmetric hydrogenation to form chiral alcohols, reductive amination to produce amines, and various C-C bond-forming reactions such as aldol (B89426) and Knoevenagel condensations. The development of catalysts that can achieve high chemo- and enantioselectivity in these transformations is a significant area of interest. For instance, metal-organic frameworks (MOFs) or nanoparticles functionalized with chiral ligands could offer superior catalytic activity and recyclability compared to traditional homogeneous catalysts.

The bromo-fluoro-phenyl group is particularly amenable to cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings could be employed to introduce new functional groups at the bromine position. Future research could focus on developing next-generation palladium catalysts with high turnover numbers and the ability to function under mild conditions, or exploring catalysts based on more abundant and less expensive metals like copper or nickel.

A key challenge and area for innovation will be the development of catalytic systems that exhibit high regioselectivity, enabling transformations at either the aldehyde or the aryl-bromide site without the need for extensive protecting group strategies.

Exploration of Sustainable Synthetic Routes and Biocatalysis

The principles of green chemistry are increasingly guiding synthetic strategies. For a compound like this compound, future research is expected to prioritize the development of more sustainable and environmentally benign synthetic routes. This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.

One promising avenue is the exploration of flow chemistry for its synthesis. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up of production, leading to higher yields and purity.

Biocatalysis represents another significant frontier for the sustainable synthesis and transformation of this compound. Enzymes such as alcohol dehydrogenases, transaminases, and lyases could be employed for highly selective modifications of the propanal side chain. For example, engineered alcohol dehydrogenases could facilitate the asymmetric reduction of the aldehyde to a chiral alcohol with high enantiopurity. Similarly, transaminases could be used for the direct synthesis of chiral amines from the aldehyde. The use of enzymes can often circumvent the need for harsh reaction conditions and toxic metal catalysts, aligning with the goals of green chemistry.

Future research may involve screening for and engineering novel enzymes with tailored activity towards this specific substrate. Immobilization of these enzymes on solid supports could further enhance their stability and reusability, making biocatalytic processes more economically viable for industrial applications.

Advanced Materials Science Applications

The structural features of this compound make it a potentially valuable building block for the synthesis of advanced functional materials. The presence of the halogen atoms and the aromatic ring suggests possibilities for creating materials with unique optical, electronic, or self-assembly properties.

The aldehyde group can be readily polymerized or used in condensation reactions to form a variety of polymers, including polyesters and polyimines. The bromo-fluoro-phenyl moiety would then be incorporated as a pendant group, imparting specific properties to the polymer backbone. For example, the high refractive index of bromine and the electronegativity of fluorine could be exploited to create polymers for optical applications, such as high-performance lenses or coatings.

Furthermore, the aromatic ring and halogen atoms can participate in non-covalent interactions, such as π-π stacking and halogen bonding. These interactions can be harnessed to direct the self-assembly of molecules into well-ordered supramolecular structures, including liquid crystals or organic semiconductors. The aldehyde group provides a reactive handle to link these self-assembling units into larger, more complex architectures.

Future research in this area could involve the design and synthesis of novel monomers derived from this compound and the investigation of their polymerization behavior and the properties of the resulting materials. The development of new organic electronic materials, sensors, or stimuli-responsive polymers based on this scaffold represents an exciting and largely unexplored research direction.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-fluorophenyl)propanal, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenated aromatic precursors. A common approach is the oxidation of 3-(5-Bromo-2-fluorophenyl)propanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions . Alternatively, Friedel-Crafts acylation followed by reduction and oxidation steps may be employed for aldehyde group introduction. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of PCC) to mitigate side reactions. Temperature control (0–5°C) is critical to prevent over-oxidation .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR should show characteristic aldehyde proton signals at δ 9.7–10.0 ppm and aromatic protons split by bromine/fluorine substituents (e.g., doublets for ortho-fluorine at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak at m/z 230.97 (CHBrFO) with isotopic patterns matching bromine (1:1 ratio for Br/Br) .

- FT-IR : A strong carbonyl stretch (~1720 cm) confirms the aldehyde group .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from halogenated aldehydes.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile aldehydes.

- Storage : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the bromine and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The ortho-fluorine group induces strong electron-withdrawing effects, polarizing the aldehyde carbonyl and enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard reactions) but may also lead to side reactions like aldol condensation. Computational studies (DFT at B3LYP/6-311+G(d,p)) show a 15% increase in electrophilicity index compared to non-fluorinated analogs. Bromine’s inductive effect further stabilizes transition states via resonance .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected C NMR shifts) arise from dynamic effects or impurities. Mitigation steps include:

- Crystallography : Use single-crystal X-ray diffraction (SHELX-97) to resolve ambiguities in regiochemistry .

- 2D NMR : HSQC and HMBC correlations clarify coupling patterns, especially for fluorine-bromine interactions .

- Chromatographic Purification : Prep-HPLC with C18 columns (ACN/HO gradient) removes trace impurities affecting spectral clarity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Fluorine’s electronegativity enhances binding via halogen bonds (e.g., with Ser/Thr residues).

- QSAR Models : Develop regression models correlating substituent parameters (Hammett σ) with IC values. Bromine’s hydrophobicity improves membrane permeability, as predicted by LogP calculations (ClogP ≈ 2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.